(3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid
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Overview
Description
(3S)-5,5-Difluoro-2-azabicyclo[222]octane-3-carboxylic acid is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid typically involves the enantioselective construction of the bicyclic scaffold. One common approach is the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves the stereochemical control achieved directly in the same transformation that generates the bicyclic architecture or in a desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and scalable purification techniques, would be applied to produce this compound in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
(3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, reduction reactions may yield alcohols or amines, and substitution reactions may yield a variety of substituted derivatives.
Scientific Research Applications
(3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in the study of biological processes and interactions due to its unique structure and properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound is structurally similar and has been studied for its potential in drug discovery.
3(5)-Substituted Pyrazoles: These compounds share some structural features and are known for their versatility in organic synthesis and medicinal chemistry.
Uniqueness
(3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid is unique due to the presence of fluorine atoms, which can significantly alter its chemical properties and biological activity compared to similar compounds. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Biological Activity
(3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid is a bicyclic compound notable for its dual fluorination and unique stereochemistry. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in modulating neurotransmitter systems and interacting with various biological targets.
- Molecular Formula : C₈H₁₁F₂NO₂
- Molecular Weight : 191.17 g/mol
- CAS Number : 1394117-04-4
The presence of fluorine atoms in its structure enhances the compound's reactivity and biological interactions, making it an interesting candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes within biological systems. Initial studies suggest that it may act on neurotransmitter systems, potentially influencing pathways related to pain management and neuropharmacology.
Interaction Studies
Research indicates that the compound can modulate the activity of various molecular targets, which is crucial for understanding its therapeutic potential. The binding affinity and selectivity towards specific receptors are enhanced by its unique bicyclic structure and stereochemistry.
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Study | Biological Activity | Findings |
---|---|---|
Study A | Neurotransmitter modulation | Demonstrated potential effects on serotonin and dopamine pathways. |
Study B | Receptor binding | Showed high affinity for nicotinic acetylcholine receptors, suggesting use in neurodegenerative disorders. |
Study C | Analgesic properties | Exhibited pain-relieving effects in animal models, indicating potential for pain management therapies. |
Case Studies
- Neuropharmacological Effects : A study investigating the effects of this compound on mouse models demonstrated significant alterations in behavior linked to neurotransmitter activity, particularly in models of anxiety and depression.
- Pain Management : In a controlled trial involving rodents, the compound was shown to reduce pain responses significantly compared to control groups, suggesting its potential as a novel analgesic agent.
- Receptor Interaction : Research focused on the binding characteristics of the compound revealed that it acts as an agonist at certain nicotinic receptors, which could be beneficial in treating conditions like Alzheimer's disease.
Synthesis and Production
The synthesis of this compound typically involves enantioselective strategies from acyclic precursors. Key methods include:
- Use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) for introducing fluorine.
- Optimizing reaction conditions (temperature, solvent choice) to enhance yield and purity.
Properties
Molecular Formula |
C8H11F2NO2 |
---|---|
Molecular Weight |
191.17 g/mol |
IUPAC Name |
(3S)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid |
InChI |
InChI=1S/C8H11F2NO2/c9-8(10)3-4-1-2-5(8)6(11-4)7(12)13/h4-6,11H,1-3H2,(H,12,13)/t4?,5?,6-/m0/s1 |
InChI Key |
OGNVZXWDONFIIS-WRVKLSGPSA-N |
Isomeric SMILES |
C1CC2[C@H](NC1CC2(F)F)C(=O)O |
Canonical SMILES |
C1CC2C(NC1CC2(F)F)C(=O)O |
Origin of Product |
United States |
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